molecular formula C8H12N2 B2526880 2-(Pyridin-2-yl)propan-1-amine CAS No. 851670-39-8

2-(Pyridin-2-yl)propan-1-amine

Cat. No.: B2526880
CAS No.: 851670-39-8
M. Wt: 136.198
InChI Key: OPXKHJBYRJBEBH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)propan-1-amine (CAS 851670-39-8) is a secondary amine featuring a pyridine ring attached to the second carbon of a propane backbone, with the amine group at the terminal position. Its molecular formula is C₈H₁₂N₂ (molecular weight 136.2 g/mol). This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor modulators due to its ability to participate in hydrogen bonding and coordinate with metal ions .

Properties

IUPAC Name

2-pyridin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXKHJBYRJBEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851670-39-8
Record name 2-(pyridin-2-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)propan-1-amine typically involves the reaction of 2-bromopyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Isomers of 2-(Pyridin-2-yl)propan-1-amine

Compound Name CAS Number Molecular Formula Key Structural Feature Purity Application Reference
This compound 851670-39-8 C₈H₁₂N₂ Linear backbone, terminal amine >95% Pharmaceutical intermediate
2-(Pyridin-2-yl)propan-2-amine 52568-28-2 C₈H₁₂N₂ Branched, central amine and pyridyl 95% Catalysis, asymmetric synthesis
1-(Pyridin-2-yl)propan-1-amine 100155-73-5 C₈H₁₂N₂ Terminal chiral center 97% Chiral ligand synthesis

Table 2: Substituted and Functional Derivatives

Compound Name CAS Number Molecular Formula Key Functional Group Purity Application Reference
3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine 22630-25-7 C₁₆H₁₉ClN₂ Chlorophenyl, dimethylamino ≥98.5% CNS therapeutics
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine 926198-60-9 C₁₀H₁₁N₃O Oxadiazole ring 98% Drug discovery
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine 192223-66-8 C₁₀H₁₅N₂ Branched alkyl chain 97% Cannabinoid receptor modulation

Key Research Findings

  • Synthetic Utility : this compound derivatives are pivotal in synthesizing kinase inhibitors (e.g., OCM-33 and OCM-34 in ), where the pyridyl group enhances binding affinity to ATP pockets .
  • Chirality Matters : Enantiomers of 1-(pyridin-2-yl)propan-1-amine show distinct pharmacological profiles, emphasizing the need for stereoselective synthesis .
  • Safety Considerations : Pyridyl amines often require careful handling due to acute toxicity (e.g., H302, H315 hazard codes in ) .

Biological Activity

2-(Pyridin-2-yl)propan-1-amine, also known as this compound, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2, featuring a pyridine ring that contributes to its biological interactions. The compound's structure allows it to engage in various biochemical pathways, influencing its pharmacological effects.

Target Interactions
this compound interacts with multiple biological targets, including enzymes and receptors. Its amine functional group enables it to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to biological macromolecules.

Biochemical Pathways
The compound has been implicated in several biochemical pathways. It can modulate neurotransmitter systems, which may have implications for treating neurological disorders. Additionally, it has shown potential in influencing gene expression and cellular signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Neurotransmitter Modulation : The compound has been studied for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties against various pathogens, including Chlamydia and Neisseria meningitidis .
  • Cancer Research : Some studies have explored the compound's efficacy in inhibiting cancer cell proliferation. For instance, related compounds have shown activity against breast cancer cell lines, indicating a possible role in oncology .

Case Studies

  • Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds derived from similar structures, revealing that modifications could enhance selectivity against Chlamydia while maintaining low toxicity towards human cells .
  • Cancer Cell Inhibition : In vitro assays demonstrated that certain derivatives of this compound can significantly reduce the viability of breast cancer cells at low concentrations (e.g., 6.25 μM), showcasing its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
Neurotransmitter ModulationPotential treatment for neurological disorders
Antimicrobial ActivityEffective against Chlamydia and N. meningitidis
Cancer Cell InhibitionReduced viability in breast cancer cells

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